3-[4-(4-Bromophenyl)piperazin-1-yl]-1-cyclopropyl-1,2-dihydropyrazin-2-one
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Overview
Description
3-[4-(4-Bromophenyl)piperazin-1-yl]-1-cyclopropyl-1,2-dihydropyrazin-2-one is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Bromophenyl)piperazin-1-yl]-1-cyclopropyl-1,2-dihydropyrazin-2-one can be achieved through a multi-step protocol. One common method involves the Mannich reaction, which incorporates the piperazine ring into biologically active compounds . The reaction typically involves the condensation of a piperazine derivative with an aldehyde and a secondary amine under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Bromophenyl)piperazin-1-yl]-1-cyclopropyl-1,2-dihydropyrazin-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.
Scientific Research Applications
3-[4-(4-Bromophenyl)piperazin-1-yl]-1-cyclopropyl-1,2-dihydropyrazin-2-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the biological activity of piperazine derivatives.
Medicine: The compound may have potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-[4-(4-Bromophenyl)piperazin-1-yl]-1-cyclopropyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, piperazine derivatives are known to interact with neurotransmitter receptors, which can affect neural signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)piperazine: This compound is structurally similar but lacks the cyclopropyl and dihydropyrazinone moieties.
4-(4-Bromophenyl)-1,2,4-triazole-3-thione: This compound contains a triazole ring instead of the piperazine ring.
4-(4-Bromophenyl)-1,2-benzothiazole: This compound contains a benzothiazole ring instead of the piperazine ring.
Uniqueness
3-[4-(4-Bromophenyl)piperazin-1-yl]-1-cyclopropyl-1,2-dihydropyrazin-2-one is unique due to its combination of a piperazine ring with a cyclopropyl and dihydropyrazinone moiety. This unique structure may confer specific biological activities and pharmacokinetic properties that are not present in similar compounds .
Properties
Molecular Formula |
C17H19BrN4O |
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Molecular Weight |
375.3 g/mol |
IUPAC Name |
3-[4-(4-bromophenyl)piperazin-1-yl]-1-cyclopropylpyrazin-2-one |
InChI |
InChI=1S/C17H19BrN4O/c18-13-1-3-14(4-2-13)20-9-11-21(12-10-20)16-17(23)22(8-7-19-16)15-5-6-15/h1-4,7-8,15H,5-6,9-12H2 |
InChI Key |
DLQIPKVFBLNGBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=CN=C(C2=O)N3CCN(CC3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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